2-Bromo-6-(trifluoromethyl)quinoline

Vue d'ensemble

Description

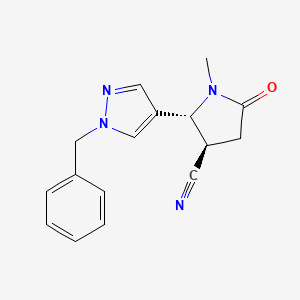

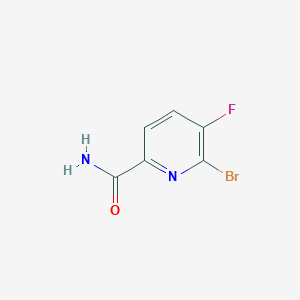

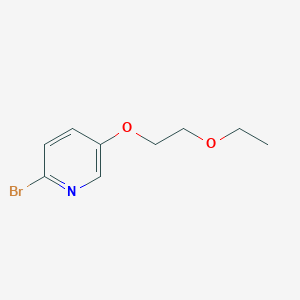

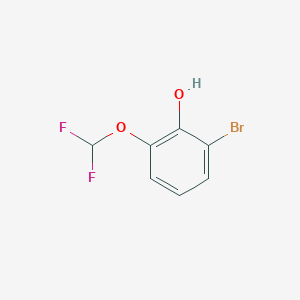

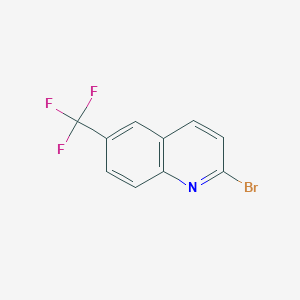

“2-Bromo-6-(trifluoromethyl)quinoline” is a chemical compound with the empirical formula C10H4BrF3N . It is a derivative of quinoline, a class of compounds that are widely used in medicinal chemistry due to their biological activity .

Synthesis Analysis

The synthesis of fluorinated quinolines, such as “2-Bromo-6-(trifluoromethyl)quinoline”, can be achieved through a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds have also been discussed .

Molecular Structure Analysis

The molecular structure of “2-Bromo-6-(trifluoromethyl)quinoline” consists of a quinoline core, which is a nitrogen-containing heterocycle, with a bromine atom at the 2-position and a trifluoromethyl group at the 6-position .

Chemical Reactions Analysis

Fluorinated quinolines, such as “2-Bromo-6-(trifluoromethyl)quinoline”, can undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They can also undergo nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .

Physical And Chemical Properties Analysis

The molecular weight of “2-Bromo-6-(trifluoromethyl)quinoline” is 276.05 . It should be stored at room temperature .

Applications De Recherche Scientifique

Medicinal Chemistry

- Fluorinated quinolines, including “2-Bromo-6-(trifluoromethyl)quinoline”, have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity .

- Many synthetic quinolines have been found to exhibit antibacterial, antineoplastic, and antiviral activities .

- The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs .

- A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals .

Organic Synthesis

- “2-Bromo-6-(trifluoromethyl)quinoline” can be synthesized by the action of ClCF2CO2Me, CuI, and KF on reflux in DMF .

- An interesting example of highly selective trifluoromethylation of 6-methylquinoline by means of the iridium-catalyzed reaction is presented .

Agriculture

- Some fluorinated quinolines have found application in agriculture . The specific use cases in agriculture could vary, but they might include use as pesticides or growth regulators.

Liquid Crystals

- Fluorinated quinolines, including “2-Bromo-6-(trifluoromethyl)quinoline”, can also be used as components for liquid crystals . Liquid crystals are used in a variety of applications, including displays for electronic devices.

Cyanine Dyes

- Quinolines, including fluorinated quinolines, can be used as the basis for cyanine dyes . These dyes have a variety of uses, including in the production of inks and pigments, and in biological staining.

Heart Disease Treatment

- The quinoline structure has been used in the development of drugs for the treatment of heart diseases . For example, Flosequinan is one of the drugs of the new generation for the treatment of heart diseases .

Synthesis of Quinazoline Derivatives

- Quinazolines, including “2-Bromo-6-(trifluoromethyl)quinoline”, are an important class of heterocyclic compounds that have proven their significance, especially in the field of organic synthesis .

- Numerous synthetic methods have been developed for the synthesis of quinazolines and their derivatives .

- For example, in 2015, Fan and colleagues described copper-catalyzed one-pot cascade reactions of 2-(2-bromo-aryl)-1 H indoles, aldehydes, and aqueous ammonia for the synthesis of indolo[1,2-c]quinazoline .

Material Sciences

- Nitrogen heterocycles, including quinazolines, have potential applications in the area of material sciences .

- They can modify solubility, lipophilicity, and polarity, thereby changing the physicochemical properties and enhancing potency, selectivity, and metabolic stability .

Functional Organic Materials

- The quinoline core, including “2-Bromo-6-(trifluoromethyl)quinoline”, is found in several functional organic materials .

- A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .

Safety And Hazards

Orientations Futures

Fluorinated quinolines, such as “2-Bromo-6-(trifluoromethyl)quinoline”, have found applications in medicine, agriculture, and as components for liquid crystals . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

Propriétés

IUPAC Name |

2-bromo-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-9-4-1-6-5-7(10(12,13)14)2-3-8(6)15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBAXXIIGBQDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Br)C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(trifluoromethyl)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.